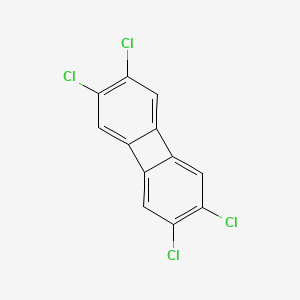

2,3,6,7-Tetrachlorobiphenylene

描述

Structure

3D Structure

属性

IUPAC Name |

2,3,6,7-tetrachlorobiphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4/c13-9-1-5-6(2-10(9)14)8-4-12(16)11(15)3-7(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCSOSVVVSBRCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)C3=CC(=C(C=C23)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221133 | |

| Record name | Biphenylene, 2,3,6,7-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7090-41-7 | |

| Record name | 2,3,6,7-Tetrachlorobiphenylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007090417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biphenylene, 2,3,6,7-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivative Chemistry of 2,3,6,7 Tetrachlorobiphenylene

Established Synthesis Routes for 2,3,6,7-Tetrachlorobiphenylene

The direct synthesis of this compound has been documented through specific chlorination reactions of the parent biphenylene (B1199973) molecule.

The preparation of this compound can be achieved by the direct chlorination of biphenylene. A documented method involves the reaction of biphenylene with sulfuryl chloride (SO2Cl2). researchgate.net In this synthesis, this compound was successfully isolated from the resulting reaction mixture using reversed-phase liquid chromatography. researchgate.net

While specific to this isomer, broader chlorination strategies for aromatic compounds provide context. For instance, the direct chlorination of biphenyl (B1667301), a related but less rigid aromatic compound, with chlorine gas in the presence of a ferric chloride catalyst is known to produce a mixture of polychlorinated biphenyl (PCB) isomers. iaea.org Such methods highlight the general approach of using a Lewis acid catalyst to facilitate electrophilic aromatic substitution with a chlorinating agent.

The ultimate precursor for this compound is the biphenylene molecule itself. The synthesis of the biphenylene core can be complex, but on-surface synthesis techniques have been developed. One such mechanism involves the intermolecular HF zipping of halogenated terphenyl molecules on a Au(111) surface, which proceeds through a series of defluorination, dehydrogenation, and C-C coupling reactions to form the characteristic four- and eight-membered rings of the biphenylene network. researchgate.net

Once synthesized, the structural assignment of this compound is crucial for confirming its identity. The definitive structure of the isomer produced from the sulfuryl chloride reaction was assigned based on a combination of data from the synthesis route, gas chromatography/mass spectrometry (GC/MS), and nuclear magnetic resonance (NMR) longitudinal relaxation studies. researchgate.net These analytical techniques are standard for the unambiguous characterization of specific isomers of halogenated aromatic compounds.

Synthesis of Halogenated Biphenylene Analogues and Related Derivatives

The synthesis of other chlorinated isomers and functionalized biphenylene derivatives is essential for structure-activity relationship studies and for tuning the material properties of biphenylene-based networks.

Beyond the targeted synthesis of the 2,3,6,7-isomer, mixtures of various chlorinated biphenylenes can be generated. One reported method is the UV photolysis of octachlorobiphenylene (B12644594) (OCBP). researchgate.net This process yields a complex mixture containing tetra-, penta-, hexa-, hepta-, and octachlorobiphenylenes, providing a source of various isomers for analytical and toxicological studies. researchgate.net

The synthesis of specific isomers of related chlorinated compounds, such as polychlorinated biphenyls (PCBs), often employs coupling reactions. The Cadogan reaction, for example, involves the arylation of an aromatic compound with a mixture of an aniline (B41778) and isoamyl nitrite (B80452) and has been used to prepare various tetra- and pentachlorobiphenyls. scispace.com Similarly, the Gomberg-Bachmann reaction can be used, though it may be less suitable when the chlorobenzene (B131634) component is a solid at low temperatures. scispace.com These established methods for creating specific chlorinated biphenyl isomers illustrate the synthetic challenges and strategies that could be adapted for accessing different chlorinated biphenylene analogues.

Biphenylene networks, novel two-dimensional materials, have attracted significant attention for their potential applications, which can be tailored through functionalization. acs.org

Halogenation: Density functional theory (DFT) calculations have been used to investigate the hydrogenation and halogenation of biphenylene networks. rsc.org These studies show that controlling the concentration of the halogen (fluorine, chlorine, bromine) can effectively regulate the electronic properties of the material. For instance, chlorination can modulate the band gap in the range of 0.090–3.44 eV, with a maximum theoretical functionalization degree of CCl₀.₆₇. rsc.org These findings suggest that halogenation is a powerful tool for tuning biphenylene networks for applications in electronics and photocatalysis. rsc.org

Interactive Table: Theoretical Halogenation and Hydrogenation of Biphenylene Networks rsc.org

| Functionalization Type | Maximum Degree | Modulated Band Gap Range (eV) |

|---|---|---|

| Hydrogenation | CH₁.₀₀ | 0.00–4.86 |

| Fluorination | CF₁.₀₀ | 0.012–4.82 |

| Chlorination | CCl₀.₆₇ | 0.090–3.44 |

| Bromination | CBr₀.₃₃ | 0.017–1.73 |

Covalent and Non-Covalent Functionalization: Beyond halogenation, other functionalization strategies are being explored. The biphenylene network can be covalently functionalized with organic molecules like cyclooctyne (B158145) through a [2+2] cycloaddition reaction, which alters the electronic structure of the material. acs.orgacs.org Non-covalent functionalization has also been studied using first-principles density functional theory, examining the interaction of biphenylene networks with polymers like cellulose (B213188) and nylon-6. biointerfaceresearch.com These studies indicate a weak, physisorptive interaction that preserves the electronic properties of the constituent materials, offering a route to create novel nanocomposites. biointerfaceresearch.com

Mechanistic Investigations of Synthetic Reactions

Understanding the mechanisms of reactions involving the biphenylene core is critical for controlling synthetic outcomes and designing new chemical transformations.

Mechanistic studies have focused on both the formation of the biphenylene skeleton and its subsequent reactivity. The on-surface formation of a biphenylene network from fluorinated phenyl precursors on a gold surface involves a series of C-F and C-H bond activations and C-C couplings, with the gold substrate playing an active role in stabilizing reactive intermediates. researchgate.net

The reactivity of the biphenylene core itself has been investigated, particularly the activation of the strained C-C bonds of the central four-membered ring. Biphenylene reacts with transition metal complexes, such as those of rhodium and cobalt, to induce cleavage of the C-C bond, forming bimetallic species like (C₅Me₅)₂Rh₂(2,2'-biphenyl). acs.org The mechanism is proposed to proceed via the elimination of a ligand from the metal complex prior to the activation of biphenylene. acs.org This C-C bond activation has also been observed at room temperature on a Cu(111) surface, where a biphenylene derivative undergoes σ-bond cleavage followed by the insertion of a copper atom from the substrate. nih.gov Such mechanistic insights are crucial for harnessing biphenylene as a building block in organometallic chemistry and on-surface synthesis. acs.orgnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 2,3,6,7 Tetrachlorobiphenylene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For a molecule like 2,3,6,7-tetrachlorobiphenylene, various NMR experiments are employed to assign the proton and carbon signals and to confirm the substitution pattern.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Proton (¹H) NMR Analysis: The structure of this compound (C₁₂H₄Cl₄) possesses a high degree of symmetry. Due to the symmetrical substitution, all four protons are chemically equivalent. Consequently, the ¹H NMR spectrum is expected to show a single signal, which would appear as a singlet in a proton-decoupled spectrum. The chemical shift of these aromatic protons is influenced by the electron-withdrawing effect of the chlorine atoms and the aromatic ring currents. The expected chemical shift would be in the downfield region, typically between 7.0 and 8.0 ppm relative to tetramethylsilane (B1202638) (TMS). netlify.appchemistrysteps.com

Carbon-¹³ (¹³C) NMR Analysis: In the broadband proton-decoupled ¹³C NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent carbon atoms. The symmetry of this compound results in three distinct sets of carbon atoms. Therefore, three signals are anticipated in the ¹³C NMR spectrum. researchgate.net

C-H carbons: One signal for the four equivalent protonated carbons.

C-Cl carbons: One signal for the four equivalent carbons bonded to chlorine.

Bridgehead carbons: One signal for the four equivalent carbons forming the biphenylene (B1199973) core.

The chemical shifts are influenced by hybridization and the electronegativity of substituents. netlify.app Aromatic carbons typically resonate between 110 and 160 ppm. Carbons bonded to electronegative chlorine atoms are expected to be shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| ¹H | ~7.5 | Singlet | Four chemically equivalent aromatic protons due to molecular symmetry. |

| ¹³C | ~120-130 | Singlet | Signal for the four equivalent protonated aromatic carbons. |

| ¹³C | ~130-140 | Singlet | Signal for the four equivalent carbons bonded to chlorine atoms (deshielded). |

| ¹³C | ~140-150 | Singlet | Signal for the four equivalent quaternary bridgehead carbons. |

Note: These are predicted values based on general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

To confirm the assignments made from 1D NMR and to elucidate the connectivity of the molecule, 2D NMR experiments are indispensable. acdlabs.comuab.edu

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled. For this compound, since all protons are chemically equivalent, no cross-peaks would be observed in a COSY spectrum, confirming the absence of coupling between non-equivalent protons. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. A single cross-peak would be expected for this compound, connecting the ¹H signal to the signal of the protonated ¹³C atoms, confirming their direct bond. ox.ac.uk

The longitudinal or spin-lattice relaxation time (T₁) is the time constant describing the return of the nuclear spin population to its thermal equilibrium after being disturbed by a radiofrequency pulse. nih.gov T₁ values are sensitive to molecular motion and the proximity of other nuclei, particularly protons. This makes T₁ measurements a subtle but powerful tool for distinguishing between isomers of chlorinated polyaromatic compounds. acs.orgnih.gov

For chlorinated biphenylenes, the primary mechanism for the relaxation of a proton is the dipole-dipole interaction with its neighboring protons. The relaxation rate is inversely proportional to the sixth power of the distance between the nuclei. In the case of this compound, each proton has one close intra-ring proton neighbor and other, more distant protons. Isomers with different substitution patterns will have different inter-proton distances, leading to distinct and measurable differences in their T₁ values. acs.org By performing an inversion-recovery experiment, the T₁ value for the single proton resonance of this compound can be measured and compared against those of other tetrachlorobiphenylene isomers to aid in positive identification. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with a separation technique like gas chromatography, it becomes a highly sensitive and specific tool for identification and quantification.

GC-MS is a robust method for the analysis of semi-volatile organic compounds like polychlorinated biphenylenes. upb.ro The gas chromatograph separates the components of a mixture based on their volatility and interaction with a capillary column. researchgate.net The mass spectrometer then detects and identifies the separated components.

Compound Identification: In a typical electron ionization (EI) mass spectrum, this compound would produce a molecular ion (M⁺˙) peak. The presence of four chlorine atoms results in a characteristic isotopic cluster for the molecular ion due to the natural abundances of ³⁵Cl and ³⁷Cl isotopes. The primary fragmentation pathway involves the sequential loss of chlorine atoms. msu.edunih.gov

Compound Quantification: For trace-level quantification in complex matrices, tandem mass spectrometry (GC-MS/MS) is employed. researchgate.net This technique offers enhanced selectivity and sensitivity by using selected reaction monitoring (SRM). In SRM, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and a specific product ion is monitored. This process filters out background noise, allowing for accurate quantification even at very low concentrations. msu.edu

Table 2: Illustrative GC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Description | Purpose |

| GC Column | Non-polar (e.g., DB-5ms) | Separation of isomers based on boiling point. |

| Ionization Mode | Electron Ionization (EI) | Generates reproducible fragmentation patterns. |

| Precursor Ion (Q1) | m/z 288 (most abundant M⁺˙ isotope) | Selects the target molecule. |

| Product Ion 1 (Q3) | m/z 253 (Loss of one Cl atom) | Quantification transition. |

| Product Ion 2 (Q3) | m/z 218 (Loss of two Cl atoms) | Confirmation transition. |

Note: The specific m/z values correspond to the ions containing only the ³⁵Cl isotope for simplicity. The actual analysis would monitor the entire isotopic cluster.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. acs.org This precision allows for the unambiguous determination of a compound's elemental formula.

For this compound, the molecular formula is C₁₂H₄Cl₄. HRMS can distinguish its exact mass from that of other compounds having the same nominal mass but a different elemental composition. The technique is also invaluable for confirming the isotopic distribution, which must match the theoretical pattern calculated for a molecule containing four chlorine atoms. This provides an additional layer of confirmation for the compound's identity. acs.org

Table 3: High-Resolution Mass Data for this compound (C₁₂H₄Cl₄)

| Isotope Composition | Theoretical Exact Mass (Da) | Relative Abundance (%) |

| C₁₂H₄³⁵Cl₄ | 287.9012 | 100.00 (Base Peak) |

| C₁₂H₄³⁵Cl₃³⁷Cl₁ | 289.8983 | 131.57 |

| C₁₂H₄³⁵Cl₂³⁷Cl₂ | 291.8953 | 64.71 |

| C₁₂H₄³⁵Cl₁³⁷Cl₃ | 293.8924 | 14.16 |

| C₁₂H₄³⁷Cl₄ | 295.8894 | 1.17 |

Note: The theoretical exact mass and relative abundances are calculated based on the precise masses and natural abundances of the isotopes.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. innovatechlabs.comutdallas.edu For this compound, the FT-IR spectrum is dominated by vibrations involving the aromatic rings and the carbon-chlorine bonds. The high symmetry of the molecule influences the number and activity of IR bands.

Key expected absorption regions for this compound include:

Aromatic C-H Stretch: Typically weak absorptions appearing above 3000 cm⁻¹.

Aromatic C=C Ring Stretching: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the biphenylene core.

C-Cl Stretching: Strong absorptions are expected in the fingerprint region, generally between 800 cm⁻¹ and 600 cm⁻¹, which are characteristic of chlorinated aromatic compounds.

C-H Out-of-Plane Bending: These vibrations, found in the 900-675 cm⁻¹ range, are sensitive to the substitution pattern on the aromatic rings.

While specific experimental spectra for this compound are not widely published, the expected frequencies can be estimated based on data from similar chlorinated biphenyls and theoretical calculations. researchgate.netsharps.ac.cn

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Weak to Medium |

| 1610-1550 | Aromatic Ring C=C Stretch | Medium |

| 1480-1380 | Aromatic Ring C=C Stretch | Medium to Strong |

| 800-600 | C-Cl Stretch | Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. nasa.gov Vibrations that cause a significant change in molecular polarizability are strongly Raman-active. For a centrosymmetric molecule like this compound, the rule of mutual exclusion applies: vibrations that are IR-active are Raman-inactive, and vice-versa. Therefore, FT-Raman spectroscopy provides crucial information about symmetric vibrations not observable in FT-IR.

Key expected signals in the FT-Raman spectrum include:

Symmetric Ring Breathing Modes: The symmetric stretching of the carbon rings often produces a very strong and characteristic Raman band.

C-C and C-Cl Symmetric Stretching: Vibrations involving the carbon skeleton and symmetrically substituted chlorine atoms are expected to be prominent. researchgate.net

Low-Frequency Modes: Lattice vibrations and other low-frequency modes in the crystalline state can be observed below 200 cm⁻¹.

Theoretical calculations based on density functional theory (DFT) are often used to predict and assign Raman active modes for such molecules. sharps.ac.cn

Table 2: Expected FT-Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 1600-1550 | Benzene (B151609) Ring Bending Vibration | Medium |

| 1300-1200 | C-C Inter-ring Stretch | Strong |

| 1050-990 | Ring Breathing Mode | Strong |

| 750-650 | Symmetric C-Cl Stretch | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). msu.edu The conjugated π-system of the biphenylene core is the primary chromophore responsible for its UV-Vis absorption.

The parent biphenylene molecule exhibits strong absorption in the UV region. sharps.ac.cn The introduction of four chlorine atoms onto the biphenylene framework in this compound is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) due to the electron-donating effect of the chlorine lone pairs into the aromatic system via resonance, which alters the energy of the molecular orbitals. Theoretical studies on chlorinated biphenylene networks show that chlorination can significantly modulate the electronic band gap. rsc.orgrsc.org These electronic transitions are typically of the π → π* type.

Table 3: Predicted Electronic Absorption Data for this compound

| Absorption Maximum (λmax) | Transition Type | Region |

|---|---|---|

| ~250-260 nm | π → π* | UV-C |

| ~340-360 nm | π → π* | UV-A |

Note: Values are estimations based on the parent biphenylene spectrum and expected substituent effects. sharps.ac.cnresearchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional structure of a crystalline solid. It provides accurate measurements of unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. units.it

While specific, published crystallographic data for this compound could not be located in the searched resources, an analysis would reveal its crystal system, space group, and the exact spatial coordinates of each atom. This information confirms the planarity of the biphenylene core and reveals any subtle distortions caused by crystal packing forces or steric interactions between the chlorine atoms.

For illustrative purposes, the crystallographic data for a related isomer, 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77), is presented below to demonstrate the type of structural information obtained from an XRD analysis. uky.edu

Table 4: Illustrative Single-Crystal X-ray Diffraction Data for 3,3',4,4'-Tetrachlorobiphenyl

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₆Cl₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.785(3) |

| b (Å) | 7.641(2) |

| c (Å) | 12.062(2) |

| α (°) | 90 |

| β (°) | 98.38(3) |

| γ (°) | 90 |

| Volume (ų) | 1256.0(5) |

Source: Data for 3,3',4,4'-tetrachlorobiphenyl, presented for illustrative purposes. uky.edu

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,3',4,4'-Tetrachlorobiphenyl |

Theoretical Chemistry and Computational Studies of Chlorinated Biphenylenes

Quantum Chemical Methods and Density Functional Theory (DFT)

Quantum chemical methods are foundational to modern computational chemistry. nih.gov Among the most widely used approaches is Density Functional Theory (DFT), which calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wave function. growingscience.com DFT is known for its favorable balance of computational cost and accuracy, making it a versatile tool for studying molecules, particularly larger systems like chlorinated biphenylenes. growingscience.comirjweb.com Within the Kohn-Sham formalism of DFT, the ground-state electronic energy is determined from the electron density, which is in turn calculated using a set of auxiliary one-electron orbitals. irjweb.com The accuracy of DFT calculations heavily relies on the chosen exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. irjweb.com

The electronic and optical properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. growingscience.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govresearchgate.net

A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the ground state. nih.govresearchgate.net This gap is instrumental in understanding charge transfer interactions within a molecule and its potential applications in electronic materials. nih.gov DFT calculations are a primary method for determining the energies of the HOMO and LUMO, and thus the energy gap, providing valuable insights into the molecule's stability and potential for electronic transitions. researchgate.netnih.gov

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; related to ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into a set of localized one-center (lone pair) and two-center (bond) orbitals. wisc.edu This method allows for the study of intramolecular bonding, charge delocalization, and hyperconjugative interactions. materialsciencejournal.org NBO analysis can quantify the electron density transfer from occupied (donor) orbitals to unoccupied (acceptor) anti-bonding orbitals, revealing the stabilizing effects of charge delocalization within the molecule. materialsciencejournal.orgrsc.org

Modeling of Electronic Properties and Band Structure Modulation

Computational modeling is essential for predicting and understanding the electronic properties of materials. For biphenylene-based systems, which are two-dimensional carbon allotropes with unique sp²-hybridized structures, DFT calculations can elucidate how chemical modifications, such as halogenation, alter their electronic behavior. rsc.org

Pristine biphenylene (B1199973) networks are predicted to be metallic. rsc.orgrsc.org However, their electronic properties can be precisely tuned through chemical functionalization, such as halogenation. rsc.org DFT studies have shown that chlorination can effectively open and modulate the band gap of a biphenylene network, transforming it from a metal into a semiconductor. rsc.org The extent of this modulation is dependent on the concentration of chlorine atoms. Research indicates that the band gap of a chlorinated biphenylene network can be adjusted over a wide range, from 0.090 eV to 3.44 eV. rsc.org This tunable band gap is critical for applications in nanoelectronic and optoelectronic devices. rsc.orgrsc.org Similarly, studies on related structures like graphene nanoribbons show that halogen adsorption can dramatically alter electronic and magnetic properties, often resulting in p-type metallic behavior due to the creation of free holes. nih.govnih.gov

Table: Calculated Band Gap Modulation in Chlorinated Biphenylene Networks Data sourced from Density Functional Theory studies. rsc.org

| Functionalization Level (CClₓ) | Calculated Band Gap (eV) | Electronic Property |

|---|---|---|

| Pristine Biphenylene | 0.00 | Metallic |

| Low Chlorination | 0.090 | Narrow-gap Semiconductor |

DFT calculations have specifically identified chlorinated biphenylene networks as having potential for photocatalysis. rsc.org It has been found that chlorinated biphenylene (specifically CClₓ where x ranges from 0.42 to 0.67) possesses a suitable band structure to drive the photocatalytic splitting of water into hydrogen and oxygen. rsc.org This computational prediction opens a pathway for designing new, metal-free photocatalysts based on functionalized carbon networks. rsc.orgmdpi.com

Computational Studies of Reaction Mechanisms

Density Functional Theory is a powerful tool for elucidating complex chemical reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire potential energy surface of a reaction. rsc.orgmdpi.com This allows for the determination of reaction pathways, activation barriers (which control reaction rates), and stereoselectivities. rsc.org

For complex organic reactions, such as those involving chlorinated aromatic compounds, DFT can distinguish between competing mechanisms and identify the most favorable pathway. rsc.orgresearchgate.net For example, DFT has been successfully used to investigate the stereoselective [2+2] cycloaddition of ketenes and benzaldehydes catalyzed by N-heterocyclic carbenes, identifying the rate-determining and stereoselectivity-determining step. rsc.org In the field of electrocatalysis, computational studies have detailed the multi-step mechanisms of hydrogen evolution from water reduction catalyzed by molecular complexes, identifying rate-limiting steps and key intermediates. rsc.org While specific mechanistic studies on 2,3,6,7-tetrachlorobiphenylene are not widely available, these examples demonstrate the capability of computational methods to provide deep, mechanistic insights into the potential reactions this molecule could undergo.

Simulation of Interactions with Other Chemical Species

The primary forces governing the interactions of chlorinated biphenylenes are non-covalent. nih.govrepec.orgresearchgate.net These include van der Waals forces, hydrophobic interactions, and, in some cases, halogen bonding. The degree and pattern of chlorination on the biphenylene rings play a critical role in determining the strength and nature of these interactions. nih.gov

Computational studies have explored the interactions of PCBs with various molecules, most notably with biological macromolecules and water. Molecular docking simulations, for instance, have been employed to investigate the binding of different PCB congeners to human nuclear receptors, which is a key mechanism of their endocrine-disrupting effects. nih.gov These simulations reveal that PCBs can fit into the ligand-binding pockets of receptors such as the androgen, estrogen, glucocorticoid, and thyroid hormone receptors. nih.gov The stability of these interactions is largely dictated by non-covalent forces between the PCB molecule and the amino acid residues of the receptor. nih.gov

The hydrophobic nature of chlorinated biphenylenes is a direct consequence of their interaction with water molecules. Simulation studies have shown that the interactions between PCBs and water are relatively weak, which explains their low aqueous solubility and their tendency to partition into fatty tissues. repec.orgresearchgate.net Theoretical analyses using methods like Atoms in Molecules (AIM) and the Non-Covalent Interactions (NCI) index have been applied to understand the subtleties of these interactions. repec.orgresearchgate.net

Furthermore, computational models have been developed to correlate the molecular properties of all 209 PCB congeners with their toxicity. nih.gov These studies have found that the molecular electrostatic potential (MEP) is a significant descriptor, with the most toxic congeners exhibiting highly positive electrostatic potentials on the aromatic rings and highly negative potentials on the chlorine atoms. nih.gov

While detailed research findings and specific data tables for the interactions of this compound are not available, the data from related compounds provide a valuable framework for understanding its potential interactions. The table below summarizes the types of non-covalent interactions observed in computational studies of various PCB congeners with human nuclear receptors.

| Interacting Species (PCB Congener Class) | Target Molecule/Receptor | Key Interacting Residues (Examples) | Dominant Interaction Types |

| Ortho-substituted PCBs | Androgen Receptor (AR) | Not specified in detail | Non-covalent |

| Mono-ortho-substituted PCBs | Estrogen Receptor (ERα, ERβ) | Not specified in detail | Non-covalent |

| Non-ortho-substituted PCBs | Glucocorticoid Receptor (GR) | Not specified in detail | Non-covalent |

| Various PCB Congeners | Thyroid Hormone Receptor (TRα, TRβ) | Not specified in detail | Non-covalent |

Note: The table above is a generalized representation based on findings for the broader class of polychlorinated biphenyls. Specific amino acid residues and interaction energies would vary depending on the specific PCB congener and the receptor isoform.

Reactivity and Environmental Transformation Pathways of Chlorinated Biphenylenes

Photochemical Degradation Processes

Photochemical degradation, initiated by the absorption of solar radiation, is a significant transformation pathway for many chlorinated aromatic compounds. For 2,3,6,7-tetrachlorobiphenylene, this process involves the breaking of carbon-chlorine bonds and subsequent reactions.

While specific studies on the photodegradation of this compound are limited, the behavior of related polychlorinated biphenyls (PCBs) under UV irradiation provides insights into the likely mechanisms. The primary photochemical process for chlorinated aromatic compounds is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This reaction proceeds via the photolytic cleavage of a C-Cl bond.

The general mechanism for the photodegradation of PCBs involves the absorption of UV light, leading to an excited state of the molecule. This excited molecule can then undergo homolytic cleavage of a carbon-chlorine bond, resulting in a biphenyl (B1667301) radical and a chlorine radical. The biphenyl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to form a less chlorinated biphenyl. The reactivity of chlorine atoms at different positions on the biphenyl rings generally follows the order: ortho > meta > para nih.gov. Symmetrical and coplanar PCB congeners tend to exhibit lower photoreactivities nih.gov.

Table 1: General Photodegradation Characteristics of Polychlorinated Aromatic Compounds

| Parameter | Description |

|---|---|

| Primary Mechanism | Reductive Dechlorination |

| Initiation | Absorption of UV radiation |

| Key Step | Homolytic cleavage of C-Cl bond |

| Reactivity Order | ortho > meta > para chlorine substitution |

| Influencing Factors | Molecular structure, solvent, presence of photosensitizers |

Note: This table is based on general findings for polychlorinated biphenyls and is intended to be illustrative for polychlorinated biphenylenes in the absence of specific data.

The formation of PCDFs from PCBs is believed to proceed through an intramolecular cyclization reaction involving the loss of ortho-chlorine atoms and the formation of a new oxygen-containing ring nih.gov. It is plausible that a similar mechanism could lead to the formation of chlorinated dibenzofurans from PCBPs under UV irradiation, particularly in the presence of oxygen.

Thermal Degradation and Combustion By-product Formation

Thermal events, such as industrial fires or incineration, represent significant pathways for the transformation of this compound and other chlorinated compounds. High temperatures can lead to both degradation and the formation of new, often highly toxic, byproducts.

Research has shown that polychlorinated biphenylenes (PCBPs), including this compound, can be generated during the combustion of chlorinated organic materials wikipedia.org. Fires involving electrical systems containing PCBs or chlorobenzenes have been identified as sources of PCBPs nih.gov. These compounds are formed as byproducts of incomplete combustion.

The thermal decomposition of chlorinated aromatic compounds is a complex process involving a series of radical reactions. At high temperatures, the C-Cl bond is the most likely to break, initiating a chain reaction. Computational studies on the thermal degradation of related compounds like PCB 77 (3,3',4,4'-tetrachlorobiphenyl) reveal a multistep radical mechanism involving C-Cl bond homolysis diva-portal.org.

The decomposition rate and the distribution of products are highly sensitive to temperature and the specific positions of the chlorine atoms on the aromatic rings diva-portal.org. In the presence of oxygen, as in an industrial incinerator, thermal degradation can lead to the formation of even more toxic products, such as dioxins diva-portal.org. The formation of chlorinated aromatics during combustion is influenced by factors such as chlorine input, combustion temperature, and the presence of catalytic surfaces nih.gov.

Table 2: Key Factors in the Thermal Degradation of Chlorinated Aromatic Compounds

| Factor | Influence on Degradation |

|---|---|

| Temperature | Higher temperatures generally lead to more complete destruction, but can also favor the formation of toxic byproducts at intermediate temperatures. |

| Oxygen Availability | The presence of oxygen can lead to the formation of oxygenated byproducts like PCDDs and PCDFs. |

| Chlorine Content | Higher chlorine input can increase the formation of chlorinated byproducts. |

| Catalytic Surfaces | Certain metals can catalyze the formation of dioxins and other toxic compounds. |

Note: This table summarizes general principles of thermal degradation for chlorinated aromatics, as specific mechanistic data for this compound is limited.

Reductive Dechlorination Pathways

Reductive dechlorination is a key environmental transformation pathway for many halogenated organic compounds, particularly under anaerobic conditions found in sediments and some groundwater environments epa.govwikipedia.org. This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms, and is often mediated by microorganisms.

While specific studies on the reductive dechlorination of this compound are scarce, the extensive research on PCBs provides a strong basis for understanding the likely pathways. Anaerobic microorganisms can utilize chlorinated compounds as electron acceptors in a process known as dehalorespiration wikipedia.org. This process leads to the sequential removal of chlorine atoms, generally making the molecule less toxic and more susceptible to further degradation.

For PCBs, reductive dechlorination is a critical first step in their complete biodegradation, as it transforms highly chlorinated congeners into less chlorinated ones that can then be broken down aerobically nih.gov. The process is typically carried out by specific groups of bacteria, such as Dehalococcoides wikipedia.org. The rate and extent of dechlorination are influenced by environmental factors such as the availability of electron donors (e.g., organic matter), temperature, and pH.

It is highly probable that this compound can undergo microbial reductive dechlorination in anaerobic environments, leading to the formation of biphenylenes with fewer chlorine atoms.

Chemical and Catalytic Reductive Dechlorination of Chlorinated Biphenyls

Reductive dechlorination is a significant pathway for the breakdown of chlorinated aromatic compounds. This process involves the removal of chlorine atoms and their replacement with hydrogen atoms, leading to less chlorinated and generally less toxic compounds.

Chemical Reductive Dechlorination:

Catalytic Reductive Dechlorination:

Catalytic hydrodechlorination (HDC) is another effective method for the dechlorination of PCBs. This process typically employs a noble metal catalyst, such as palladium (Pd) or platinum (Pt), and a source of hydrogen nih.govmdpi.com. The catalyst facilitates the reaction between hydrogen and the chlorinated biphenyl, resulting in the removal of chlorine atoms. Studies on various PCB congeners have shown that the efficiency and selectivity of HDC are influenced by the catalyst type, reaction temperature, and the specific chlorine substitution pattern on the biphenyl rings nih.gov. For instance, some studies have noted that the dechlorination rates can be influenced by the position of the chlorine atoms, with para- and meta-positioned chlorines sometimes being more readily removed than those in ortho positions nih.gov. It is plausible that this compound could be effectively dechlorinated using catalytic HDC, though the specific reaction kinetics and product distribution would require experimental verification.

| Treatment Method | Reactant/Catalyst | General Findings on Chlorinated Biphenyls | Potential Applicability to this compound |

| Chemical Reductive Dechlorination | Zero-Valent Iron (ZVI) | Effective for a range of PCBs; dechlorination rate is surface-mediated. elsevierpure.comacs.orgresearchgate.net | Likely susceptible to dechlorination, but specific rates and products are unknown. |

| Catalytic Hydrodechlorination (HDC) | Palladium (Pd), Platinum (Pt) | Highly efficient for various PCB congeners; selectivity depends on catalyst and reaction conditions. nih.govmdpi.com | Expected to be effective, with reaction pathways influenced by chlorine positions. |

Microbially-Mediated Dechlorination as a Chemical Transformation Process

Under anaerobic conditions, microbial communities in sediments and soils can mediate the reductive dechlorination of chlorinated biphenyls nih.govnih.gov. This biotransformation is a crucial natural attenuation process and a basis for engineered bioremediation strategies.

Research on the microbial dechlorination of the isomeric 2,3,5,6-tetrachlorobiphenyl (B164875) provides valuable insights into the potential fate of this compound. Studies using anaerobic microbial consortia from contaminated sediments have demonstrated the dechlorination of 2,3,5,6-tetrachlorobiphenyl. In some cases, there is a preferential removal of ortho-positioned chlorines, leading to the formation of trichloro- and dichlorobiphenyls nih.govnih.gov. For example, one study reported that a phototrophic enrichment culture preferentially removed ortho chlorines from 2,3,5,6-tetrachlorobiphenyl, resulting in the formation of tri- and dichlorobiphenyls as the major products nih.gov.

Other studies with different microbial consortia have shown the removal of both meta and ortho chlorines from 2,3,5,6-tetrachlorobiphenyl nih.gov. The specific dechlorination pathway and the resulting products can vary depending on the microbial populations present, the electron donors available, and other environmental conditions nih.gov. The microorganisms responsible for these transformations are often highly specialized and belong to groups such as the Dehalococcoides nih.gov.

| Substrate (Isomer) | Microbial Consortium | Dechlorination Pattern | Key Findings |

| 2,3,5,6-Tetrachlorobiphenyl | Phototrophic enrichment culture | Preferential ortho-dechlorination | Formation of tri- and dichlorobiphenyls. nih.gov |

| 2,3,5,6-Tetrachlorobiphenyl | Anaerobic sediment consortia | Both meta- and ortho-dechlorination | Product distribution depends on the specific microbial community. nih.gov |

Oxidative Degradation Pathways in Environmental Media

In aerobic environments, oxidative degradation becomes a more prominent transformation pathway for chlorinated biphenyls. This can be mediated by both abiotic and biotic processes.

Abiotic Oxidative Degradation:

Photochemical degradation, driven by sunlight, can contribute to the transformation of chlorinated biphenylenes in surface waters and on soil surfaces. The absorption of UV light can lead to the cleavage of the C-Cl bond, initiating a series of reactions. Additionally, hydroxyl radicals (•OH), which are highly reactive oxygen species formed photochemically in the environment, can attack the aromatic rings of chlorinated biphenyls taylorandfrancis.comnih.govmdpi.comresearchgate.net. This can lead to the formation of hydroxylated and other oxygenated derivatives, and potentially ring cleavage researchgate.netnih.gov. While specific data for this compound is not available, it is expected to be susceptible to photodegradation and oxidation by hydroxyl radicals, similar to other PCBs.

Biotic Oxidative Degradation:

Certain fungi and bacteria can aerobically degrade chlorinated biphenyls. White-rot fungi, for instance, produce extracellular enzymes like laccases and peroxidases that can oxidize a wide range of aromatic compounds, including chlorinated ones nih.govresearchgate.netresearchgate.net. These enzymes can initiate the degradation process by attacking the biphenylene (B1199973) structure. For example, some fungal laccases have been shown to dechlorinate chlorinated hydroxybiphenyls nih.govresearchgate.net.

Aerobic bacteria can also degrade less chlorinated biphenyls through pathways involving dioxygenase enzymes. These enzymes introduce hydroxyl groups onto the aromatic rings, leading to catecholic intermediates that can then undergo ring cleavage asm.org. While highly chlorinated biphenyls are generally more resistant to aerobic bacterial degradation, the initial dechlorination products from anaerobic processes may be more susceptible to subsequent aerobic metabolism nih.gov. Studies on fungi like Trichosporon mucoides and Paecilomyces lilacinus have demonstrated the ability to oxidize chlorinated biphenyl derivatives, leading to ring cleavage products researchgate.net.

| Degradation Pathway | Mediating Agent | General Mechanism | Potential Products |

| Photochemical Degradation | UV light | Cleavage of C-Cl bonds | Less chlorinated biphenylenes |

| Hydroxyl Radical Oxidation | •OH radicals | Attack on aromatic rings | Hydroxylated derivatives, ring cleavage products researchgate.netnih.gov |

| Fungal Degradation | Laccases, peroxidases | Oxidation of the aromatic structure | Dechlorinated and oligomerized products nih.govresearchgate.net |

| Bacterial Degradation | Dioxygenases | Dihydroxylation and ring cleavage | Catechols, ring fission products asm.org |

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analytical workflow for isolating 2,3,6,7-tetrachlorobiphenylene from complex sample extracts. The choice of technique depends on the required resolution, analysis speed, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and isolation of polychlorinated biphenyls (PCBs) and related compounds. nih.govfishersci.com For compounds like this compound, HPLC methods often employ specialized columns to achieve separation based on specific structural features. For instance, columns packed with activated carbon dispersed on octadecylsilane (ODS) can separate PCB congeners based on the number of ortho-substituted chlorine atoms. nih.gov

Reversed-phase HPLC, commonly using C18 columns, is also effective for separating chlorinated compounds based on their hydrophobicity. fishersci.comscielo.br The separation is achieved by using a mobile phase, typically a mixture of water and an organic solvent like acetonitrile, with a gradient elution program where the solvent composition is changed over time to effectively separate the components. fishersci.comscielo.br The use of Core Enhanced Technology in HPLC columns, which involves solid core particles with a porous outer layer, allows for fast and highly efficient separations at lower backpressures compared to traditional fully porous particles. fishersci.com

Table 1: HPLC Parameters for Separation of Related Chlorinated Compounds

| Parameter | Description | Source |

|---|---|---|

| Column Type | Activated Carbon on ODS; Reversed-Phase C18 | nih.govfishersci.com |

| Mobile Phase | n-hexane-dichloromethane and toluene; Water-acetonitrile mixture | nih.govscielo.br |

| Elution Mode | Gradient Elution | nih.govfishersci.com |

| Detection | Diode-Array Detection (DAD); Mass Spectrometry (MS) | scielo.br |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering enhanced separation efficiency, speed, and sensitivity. This technique utilizes columns with smaller particle sizes (typically sub-2 µm), which results in much higher resolution and significantly shorter analysis times. fishersci.com The improved resolution is particularly advantageous for separating complex mixtures of isomers, such as different congeners of tetrachlorobiphenylene.

The principles of separation in UHPLC are similar to HPLC, often employing reversed-phase columns and gradient elution. nih.gov However, the system is designed to operate at much higher pressures to accommodate the smaller particle size columns. This technology is a powerful tool for the analysis of trace contaminants in complex matrices, such as animal-derived food products. nih.govresearchgate.net

Coupled Techniques for Comprehensive Detection and Quantification

For unambiguous identification and precise quantification, especially at trace levels, chromatographic systems are coupled with mass spectrometry detectors.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a highly selective and sensitive technique for the analysis of persistent organic pollutants like chlorinated biphenyls. nih.govthermofisher.com High-resolution gas chromatography (HRGC) is essential for separating individual congeners from complex mixtures. nih.gov The use of capillary columns, such as those with a low-polarity silarylene phase (similar to 5% diphenyl/95% dimethyl polysiloxane), provides excellent performance for the analysis of PCBs. cromlab-instruments.escromlab-instruments.es

Tandem mass spectrometry (MS/MS) significantly enhances selectivity compared to single quadrupole GC-MS by reducing chemical background and interferences. thermofisher.com This is crucial for trace analysis in complex environmental samples. nih.gov The technique allows for isomer-specific determination, which is critical as the properties of isomers can vary significantly. nih.gov For instance, comprehensive two-dimensional gas chromatography (GC x GC) coupled with time-of-flight mass spectrometry (TOFMS) has been shown to resolve a large number of PCB congeners, including those that coelute in one-dimensional GC systems. nih.gov

Table 2: Typical GC-MS/MS Parameters for Analysis of Related Chlorinated Compounds

| Parameter | Description | Source |

|---|---|---|

| Injection Mode | Splitless | cromlab-instruments.es |

| Column Type | Low-polarity silarylene phase (e.g., TraceGOLD TG-5SilMS) | cromlab-instruments.es |

| Carrier Gas | Helium or Hydrogen | gcms.czmanchester.ac.uk |

| Detection Mode | High Resolution Mass Spectrometry (HRMS); Multiple Reaction Monitoring (MRM) | nih.govthermofisher.com |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an increasingly important technique for the analysis of chlorinated compounds, particularly their metabolites, in complex matrices. nih.gov A key advantage of LC-MS/MS is that it often does not require the derivatization of analytes, which is a common prerequisite for GC-MS analysis of polar compounds. nih.gov This simplifies sample preparation and reduces analysis time. nih.govresearchgate.net

The technique offers excellent sensitivity and selectivity, making it suitable for quantifying analytes at trace levels (ppb to ppt range). amazonaws.com However, a significant challenge in LC-MS/MS analysis of complex mixtures, such as food or biological samples, is the "matrix effect," where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govnih.gov Careful optimization of sample cleanup protocols and chromatographic separation is therefore essential to minimize these effects. amazonaws.comamazonaws.com

Table 3: LC-MS/MS Performance for Analysis of Related Chlorinated Compounds

| Parameter | Value Range | Source |

|---|---|---|

| Limit of Detection (LOD) | 0.003–0.010 µg/kg | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | 0.009–0.030 µg/kg | nih.govresearchgate.net |

| Average Recoveries | 76.7% – 116.5% | nih.govresearchgate.net |

Development and Application of Reference Materials and Standards

The accuracy and reliability of any quantitative analysis depend heavily on the availability and proper use of high-quality reference materials and standards. cymitquimica.comsigmaaldrich.com For the analysis of this compound, certified reference materials (CRMs) are essential for calibrating instrumentation, validating analytical methods, and ensuring the traceability of measurement results. gcms.cz

CRMs are produced by accredited reference material producers according to stringent international standards like ISO 17034 and are accompanied by a certificate of analysis that provides the certified property value and its uncertainty. gcms.czchemetrix.co.za These standards can be solutions of single congeners or mixtures of several congeners. accustandard.comnist.gov For novel or less common compounds like specific tetrachlorobiphenylene isomers, custom synthesis of standards may be required if they are not commercially available. The use of isotopically labeled internal standards is also a common practice, especially in mass spectrometry-based methods, to correct for analyte losses during sample preparation and for matrix effects during analysis.

Future Research Directions and Emerging Applications in Chemical Science

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of specific chlorinated biphenylene (B1199973) isomers like 2,3,6,7-Tetrachlorobiphenylene presents a considerable challenge. Traditional methods for the synthesis of polychlorinated biphenyls (PCBs) often involve direct chlorination of biphenyl (B1667301), which typically results in a complex mixture of congeners that are difficult to separate. nih.gov Future research is increasingly focused on developing regioselective synthetic routes that allow for the precise placement of chlorine atoms on the biphenylene core.

One promising avenue is the adaptation of modern cross-coupling reactions. Methodologies such as the Suzuki-Miyaura coupling have been successfully employed for the synthesis of various PCB congeners. acs.orgrsc.org This approach, which involves the palladium-catalyzed cross-coupling of a boronic acid with a halide, offers high selectivity and the use of less toxic starting materials. acs.orgrsc.org Future investigations could focus on optimizing these conditions for the synthesis of this compound, potentially through the coupling of appropriately substituted benzene (B151609) boronic acids and bromochlorobenzenes. acs.org

Furthermore, the principles of green chemistry are expected to play a pivotal role in the development of new synthetic strategies. This includes the use of visible-light-mediated reactions, which offer a sustainable alternative to traditional methods that may require harsh conditions or toxic reagents. gjesm.net Research into metal-free catalytic systems and the use of environmentally benign solvents and chlorinating agents are also critical areas for future exploration. gjesm.nettaylorfrancis.com The development of efficient, scalable, and sustainable synthetic methods will be crucial for making this compound and other specific chlorinated biphenylenes more accessible for further research and potential applications.

Table 1: Comparison of Synthetic Strategies for Chlorinated Biphenyls

| Synthetic Method | Advantages | Disadvantages | Future Research Focus |

|---|---|---|---|

| Direct Chlorination | Simple, inexpensive | Poor selectivity, complex product mixtures | Not a primary focus for specific congeners |

| Suzuki-Miyaura Coupling | High selectivity, good yields, use of less toxic materials acs.orgrsc.org | Requires pre-functionalized precursors | Optimization for this compound synthesis, development of more efficient catalysts |

| Visible-Light-Mediated Reactions | Sustainable, metal-free options, mild reaction conditions gjesm.net | Substrate scope and efficiency may vary | Exploration of new photocatalysts and reaction pathways for chlorinated biphenylenes |

Advanced Computational Design of Functionalized Biphenylene-Based Materials

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding the design of new materials. pharmiweb.com For this compound, computational studies can provide valuable insights into its electronic structure, conformational behavior, and potential for functionalization. Density Functional Theory (DFT) calculations, for instance, can be used to determine the molecular electrostatic potential and dipole moment, which are crucial for understanding the molecule's interactions and potential applications. rsc.org

Future research in this area will likely focus on the in-silico design of novel materials derived from this compound. By computationally modeling the effects of adding different functional groups to the biphenylene core, scientists can predict how these modifications will alter the material's electronic, optical, and mechanical properties. nih.govornl.govnih.gov This predictive capability can accelerate the discovery of materials with tailored characteristics for specific applications, such as organic electronics or specialized sensors.

Moreover, computational studies can elucidate the reaction mechanisms of synthetic routes and catalytic processes involving chlorinated biphenylenes. researchgate.net This understanding can aid in the optimization of reaction conditions and the design of more efficient catalysts. The synergy between computational modeling and experimental work will be essential for the rational design and development of the next generation of biphenylene-based materials.

Table 2: Key Parameters from Computational Studies of Chlorinated Biphenyls

| Computational Method | Predicted Property | Significance for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Molecular electrostatic potential, dipole moment, HOMO/LUMO energies rsc.orgresearchgate.net | Understanding reactivity, intermolecular interactions, and electronic properties |

| Ab initio Molecular Dynamics (AIMD) | Structural and dynamic stability nih.gov | Assessing the robustness of designed materials under various conditions |

| Time-Dependent DFT (TD-DFT) | Electronic and optical properties ornl.govresearchgate.net | Predicting absorption and emission spectra for applications in optoelectronics |

Innovative Catalytic Applications of Chlorinated Biphenylenes

While much of the research on the catalysis of chlorinated aromatic compounds has focused on their degradation, there is growing interest in utilizing their unique properties in catalytic applications. The presence of chlorine atoms in this compound can significantly influence its electronic properties, potentially making it or its derivatives suitable as catalysts or catalyst supports.

One area of future research could be the exploration of chlorinated biphenylenes in dechlorination reactions. While seemingly counterintuitive, specifically functionalized chlorinated aromatics could act as phase-transfer catalysts or ligands in catalytic systems designed for the remediation of other polychlorinated compounds. acs.orggjesm.netrsc.orgsid.irtandfonline.comresearchgate.netjst.go.jp

Furthermore, the biphenylene skeleton itself has been investigated for its catalytic activity. dntb.gov.ua The introduction of chlorine atoms could modulate this activity, opening up possibilities for new catalytic applications in organic synthesis. Research into the synthesis of organometallic complexes of this compound could lead to the development of novel catalysts with unique reactivity and selectivity. The strained four-membered ring of the biphenylene core can be cleaved by organometallic species, suggesting that chlorinated derivatives could serve as precursors to novel organometallic catalysts. dntb.gov.ua

Integration of Multidisciplinary Approaches in Biphenylene Research

The future of research on this compound and related compounds will undoubtedly rely on the integration of multiple scientific disciplines. chemscene.com A comprehensive understanding of this molecule and its potential applications requires a collaborative effort between synthetic chemists, computational chemists, materials scientists, and environmental scientists.

For example, the development of new functional materials based on this compound will necessitate a close feedback loop between computational design and experimental synthesis and characterization. pharmiweb.combcmaterials.net Materials scientists will be crucial in fabricating and testing devices that incorporate these new materials, while environmental scientists will be needed to assess their long-term stability and environmental impact.

Moreover, the exploration of the biological and toxicological properties of specific chlorinated biphenylene congeners is an important area that requires the expertise of biochemists and toxicologists. This multidisciplinary approach will ensure a holistic understanding of these compounds, from their fundamental chemical properties to their real-world applications and environmental fate.

常见问题

Q. What analytical methods are recommended for detecting and quantifying 2,3,6,7-tetrachlorobiphenylene in environmental samples?

Methodological Answer: Gas chromatography coupled with mass spectrometry (GC/MS) is the gold standard for detecting chlorinated biphenylenes. For accurate quantification, use certified reference standards (e.g., 100 µg/mL isooctane solutions) to calibrate instruments and validate recovery rates . Ensure proper sample cleanup via silica gel chromatography or pressurized liquid extraction to minimize matrix interference. For air samples, activated carbon fiber adsorbents are effective for capturing trace concentrations, followed by thermal desorption and GC/MS analysis .

Q. How does the environmental persistence of this compound compare to structurally similar compounds like 2,3,7,8-TCDD?

Methodological Answer: Conduct comparative studies using semi-volatility and partitioning coefficients (e.g., octanol-air partition ratios). This compound exhibits lower vapor pressure than 2,3,7,8-TCDD, leading to stronger adsorption onto particulate matter. Long-term monitoring in Central Europe has shown its persistence in background air, with deposition rates influenced by seasonal temperature gradients . Use fugacity modeling to predict environmental distribution across air, soil, and water compartments.

Q. What are the primary toxicity mechanisms of this compound, and how do they align with structure-activity relationships (SARs)?

Methodological Answer: SAR studies indicate that planarity and chlorination patterns dictate aryl hydrocarbon receptor (AhR) binding affinity. This compound’s coplanar structure allows it to mimic 2,3,7,8-TCDD, activating cytochrome P450 enzymes (e.g., CYP1A1/2) in vitro. Validate toxicity using luciferase-based reporter gene assays with HepG2 cells, comparing EC50 values to TCDD controls .

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicity data between in vitro and in vivo models for this compound?

Methodological Answer: Discrepancies often arise from metabolic differences. Apply hepatic microsomal incubation assays to identify metabolites (e.g., hydroxylated derivatives) that may alter toxicity pathways. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro EC50 values to in vivo doses, accounting for bioaccumulation in lipid-rich tissues . Cross-validate with transcriptomic profiling of exposed animal models (e.g., zebrafish or rodents) to map dose-response relationships.

Q. What advanced techniques improve the sensitivity of this compound detection in complex matrices like biological tissues?

Methodological Answer: Employ high-resolution mass spectrometry (HRMS) with atmospheric pressure photoionization (APPI) to enhance ionization efficiency for non-polar compounds. Isotope dilution using ¹³C-labeled internal standards reduces matrix effects and improves precision in lipid-rich samples . For ultra-trace detection, combine solid-phase microextraction (SPME) with two-dimensional GC (GC×GC) to separate co-eluting congeners in PCB-contaminated samples.

Q. How do stereochemical variations in chlorinated biphenylenes influence their environmental fate and toxicokinetics?

Methodological Answer: Use computational chemistry tools (e.g., density functional theory, DFT) to compare the electronic properties and steric hindrance of different chlorination patterns. For this compound, its symmetrical substitution enhances photostability, reducing degradation under UV exposure. Experimental validation via sunlight simulation chambers can quantify half-lives in aquatic systems .

Tables for Key Data

| Property | This compound | 2,3,7,8-TCDD |

|---|---|---|

| Molecular Weight (g/mol) | 291.98 | 321.97 |

| Log Kow (Octanol-Water) | 6.2–6.5 | 6.8–7.1 |

| AhR Binding Affinity (EC50) | 0.1–0.5 nM | 0.01–0.03 nM |

| Half-life in Air (Days) | 15–30 | 10–20 |

Data compiled from analytical standards, toxicity assays, and environmental monitoring studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。